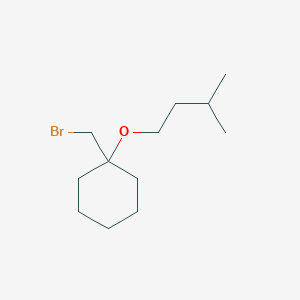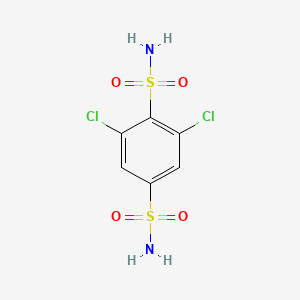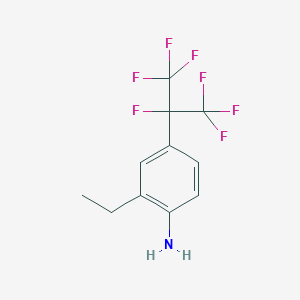
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of a heptafluoropropyl group attached to the aromatic ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline typically involves the introduction of the heptafluoropropyl group to an aromatic amine. One common method is the reaction of 2-ethyl aniline with heptafluoropropyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Nitro compounds, quinones.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The presence of the heptafluoropropyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline
- 1,1,1,3,3,3-Hexafluoropropan-2-ol
Uniqueness
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is unique due to the presence of both an ethyl group and a heptafluoropropyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
273735-34-5 |
|---|---|
Molecular Formula |
C11H10F7N |
Molecular Weight |
289.19 g/mol |
IUPAC Name |
2-ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline |
InChI |
InChI=1S/C11H10F7N/c1-2-6-5-7(3-4-8(6)19)9(12,10(13,14)15)11(16,17)18/h3-5H,2,19H2,1H3 |
InChI Key |
FQPRLZDVXVSBBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


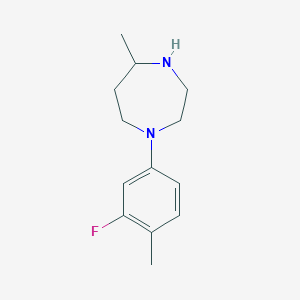
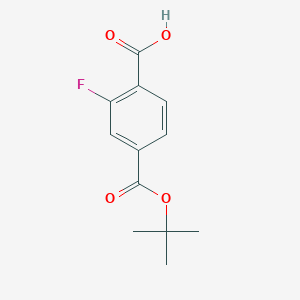
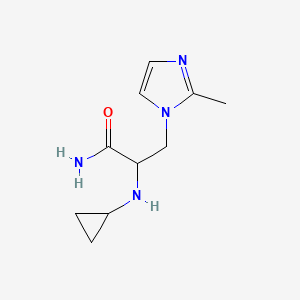
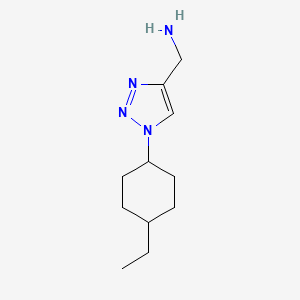
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
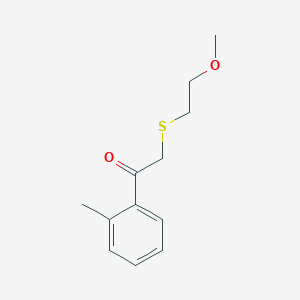
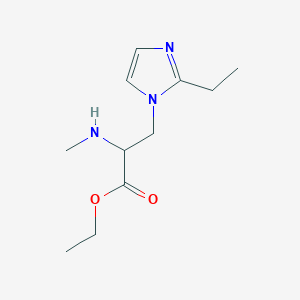
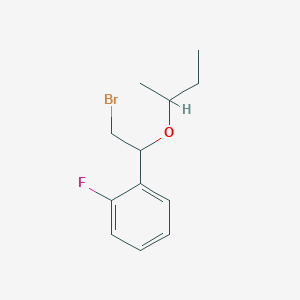
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
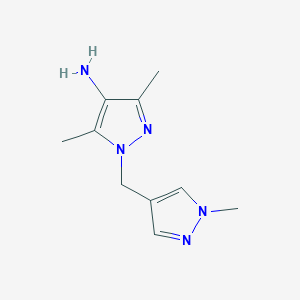
![N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B13631011.png)
![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
